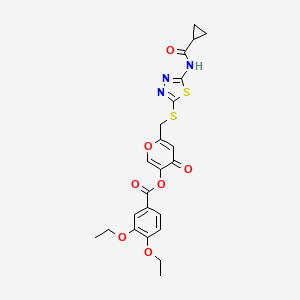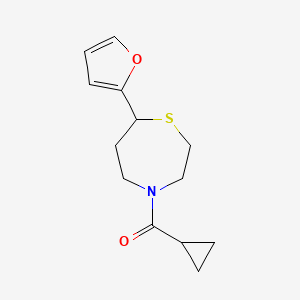![molecular formula C16H9ClF3N3O2 B2888676 N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 793690-46-7](/img/structure/B2888676.png)
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide” is a chemical compound that has been studied for its potential biological activities . It is a derivative of 1,3,4-oxadiazole, a heterocyclic compound that has been associated with a wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Starting from 4-chlorobenzoic acid, derivatives were synthesized in several steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these types of compounds typically include esterification, hydrazination, salt formation, and cyclization . The intermediate product is then converted into a sulfonyl chloride, followed by a nucleophilic attack of the amines .Scientific Research Applications
Antimicrobial and Antitubercular Activity
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide derivatives have shown promising results in antimicrobial studies. For example, the synthesis and evaluation of N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives revealed significant antitubercular activity against Mycobacterium tuberculosis. Notably, a specific derivative demonstrated high efficacy with minimal inhibitory concentration (MIC) values indicating strong potential for further drug development without significant toxicity to normal cell lines (Nayak et al., 2016). Additionally, a series of substituted benzamides including this chemical structure were synthesized and showed moderate to excellent anticancer activity against various cancer cell lines, outperforming the reference drug etoposide in some cases (Ravinaik et al., 2021).
Nematocidal Activity
Research has also explored the potential nematocidal applications of 1,3,4-oxadiazole derivatives. Novel compounds containing this chemical structure exhibited good nematocidal activity against Bursaphelenchus xylophilus, a significant agricultural pest. These compounds were effective at low concentrations and showed promise as lead compounds for nematicide development (Liu et al., 2022).
Antioxidant and Antibacterial Potential
The 1,3,4-oxadiazole derivatives have been investigated for their antioxidant and antibacterial properties as well. For instance, certain derivatives demonstrated potent antioxidant activity and exhibited high protection against DNA damage induced by the Bleomycin iron complex. This indicates potential utility in oxidative stress-related conditions (Bondock et al., 2016). Similarly, some compounds showed significant antibacterial activity, suggesting their applicability in combating bacterial infections.
Photolysis and Crystal Structure Studies
Studies have also been conducted on the photolysis of 1,3,4-oxadiazoles in alcohols, providing insights into the chemical behavior and potential applications in photochemical processes (Tsuge et al., 1977). Additionally, crystal structure analyses of these compounds contribute to a deeper understanding of their molecular configurations, which is essential for designing drugs and other functional materials.
Future Directions
The future research directions for “N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide” and similar compounds could involve further exploration of their biological activities. For instance, 1,3,4-oxadiazole derivatives have been studied for their potential as antitubercular agents . Ongoing studies are focused on exploring the mechanism by which these compounds inhibit Mycobacterium tuberculosis cell growth .
properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClF3N3O2/c17-12-6-4-9(5-7-12)14-22-23-15(25-14)21-13(24)10-2-1-3-11(8-10)16(18,19)20/h1-8H,(H,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHUCEVJOSCQTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClF3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101346216 |
Source


|
| Record name | N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide | |
CAS RN |
793690-46-7 |
Source


|
| Record name | N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101346216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~4~-[4-(acetylamino)phenyl]-1-[6-(4-methylpiperidino)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2888594.png)
![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2888597.png)
![N-Methoxy-1-[4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenyl]methanamine;hydrochloride](/img/structure/B2888598.png)
![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-methoxybenzylidene)hydrazinyl]ethanol](/img/structure/B2888600.png)
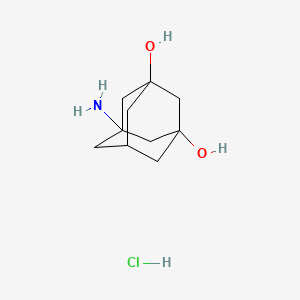
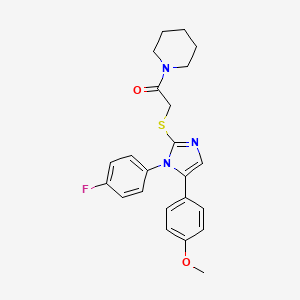
![Methyl 7-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2888607.png)
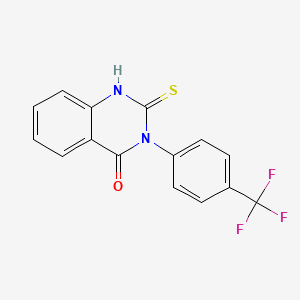
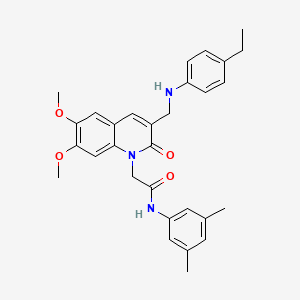
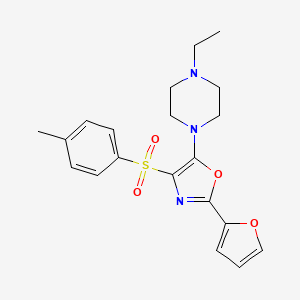
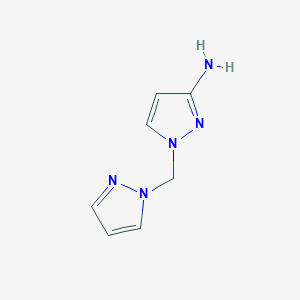
![N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2888613.png)
